2-Formyl-3,4-dimethoxybenzoic acid
Description
Nomenclature and Structural Context within Benzoic Acid Derivatives
The systematic IUPAC name for this compound is 2-Formyl-3,4-dimethoxybenzoic acid. This name precisely describes its molecular architecture: a benzoic acid core with a formyl group (-CHO) at the C2 position and two methoxy (B1213986) groups (-OCH3) at the C3 and C4 positions. It is a derivative of benzoic acid, a class of compounds widely distributed in nature and extensively used in various industries. tandfonline.com The presence of multiple substituents on the benzene (B151609) ring leads to several isomers, such as 6-Formyl-2,3-dimethoxybenzoic acid (Opianic acid) and 2-Formyl-4,5-dimethoxybenzoic acid, each with distinct properties and reactivity. cymitquimica.comsigmaaldrich.com
Significance of Formyl and Methoxy Substituents in Aromatic Systems
The chemical personality of this compound is largely shaped by its functional groups. The formyl group, a carbonyl group bonded to a hydrogen atom, is a highly reactive functional group. fiveable.me Its carbon atom is electrophilic and susceptible to nucleophilic attack, and the group can be readily oxidized to a carboxylic acid. fiveable.me
The methoxy groups are ether functional groups that are generally stable. ontosight.ai They are electron-donating groups through resonance, increasing the electron density of the aromatic ring, particularly at the ortho and para positions. vaia.comstackexchange.comvaia.com This enhanced electron density activates the ring towards electrophilic aromatic substitution. vaia.com However, due to the electronegativity of the oxygen atom, methoxy groups also exert an electron-withdrawing inductive effect. vaia.comstackexchange.com
Overview of Research Trajectories for Related Benzoic Acid Derivatives
Research on benzoic acid and its derivatives is a dynamic field. Current trends focus on the development of environmentally friendly and sustainable applications. essfeed.com Innovations include the creation of biodegradable benzoates and the use of microencapsulation technology to enhance stability and effectiveness. essfeed.com There is also a growing interest in plant-based alternatives and customized formulations for various industries. essfeed.com In medicinal chemistry, certain benzoic acid derivatives have shown potential as anticancer agents. researchgate.net The study of how different substituents on the benzoic acid ring influence its chemical and biological properties remains a key area of investigation. researchgate.net
Table 1: Properties of this compound
| Property | Value |
| CAS Number | 483-85-2 |
| Molecular Formula | C₁₀H₁₀O₅ |
| Appearance | Solid |
| Solubility | Soluble in organic solvents |
| Synonyms | Pseudoopianic acid, 3,4-Dimethoxy-o-phthalaldehydic acid |
This table is based on data from reference cymitquimica.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
483-85-2 |
|---|---|
Molecular Formula |
C10H10O5 |
Molecular Weight |
210.18 g/mol |
IUPAC Name |
2-formyl-3,4-dimethoxybenzoic acid |
InChI |
InChI=1S/C10H10O5/c1-14-8-4-3-6(10(12)13)7(5-11)9(8)15-2/h3-5H,1-2H3,(H,12,13) |
InChI Key |
KMPIRHZKOQIJDD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)O)C=O)OC |
Origin of Product |
United States |
Synthetic Methodologies for 2 Formyl 3,4 Dimethoxybenzoic Acid
Oxidation Reactions in the Preparation of Dimethoxybenzoic Acid Analogues
A primary route to 3,4-dimethoxybenzoic acid (veratric acid) is the oxidation of 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde). atamanchemicals.comnoaa.govnih.gov This transformation is a classic example of aldehyde oxidation to a carboxylic acid. Various oxidizing agents can be employed for this purpose.
A study on the catalytic air oxidation of veratraldehyde to veratric acid demonstrated high selectivity (99%) and conversion (100%) using a cobalt acetate (B1210297) catalyst at 130°C and 1 MPa air pressure. acs.org This method presents a more environmentally friendly and cost-effective alternative to traditional oxidizing agents like potassium permanganate (B83412). acs.org Another method involves the use of hydrogen peroxide in the presence of a base. google.comgoogle.com
Oxidation of Veratraldehyde to Veratric Acid
| Oxidizing System | Catalyst/Reagents | Conditions | Yield/Selectivity | Reference |
|---|---|---|---|---|
| Air | Cobalt acetate, Manganese acetate, Lithium bromide | 130°C, 1 MPa | 99% selectivity at 100% conversion | acs.org |
| Hydrogen Peroxide | Liquid alkali | 30-35°C, then 55°C | High yield and purity | google.comgoogle.com |
| Potassium Permanganate | - | - | Commonly used, but costly | acs.org |
Esterification Methods for Dimethoxybenzoic Acid Derivatives as Precursors
Esterification of dimethoxybenzoic acid derivatives is often a necessary step to protect the carboxylic acid functionality or to create intermediates for further reactions. atamanchemicals.comsielc.comepa.govnih.gov For example, methyl 3,4-dimethoxybenzoate can be synthesized by reacting veratric acid with methanol (B129727). google.com
One patented method describes the esterification of veratric acid with methanol using dicyclohexylcarbodiimide (B1669883) (DCC) as a catalyst at a temperature below 45°C, which is a milder alternative to using concentrated sulfuric acid. google.com Another general method for esterification involves the use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) in the presence of N-methylmorpholine. researchgate.net
Esterification of 3,4-Dimethoxybenzoic Acid
| Alcohol | Catalyst/Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| Methanol | Dicyclohexylcarbodiimide (DCC) | Below 45°C | Methyl 3,4-dimethoxybenzoate | google.com |
| Methanol, Ethanol, or Isopropyl alcohol | 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) | Room temperature | Corresponding esters | researchgate.net |
| Methanol | Thionyl chloride | Reflux | Methyl 4-formyl-3-hydroxybenzoate (from 4-Formyl-3-hydroxybenzoic acid) |
Preparation of Ortho Substituted Benzaldehyde Building Blocks
Advanced Synthetic Techniques and Methodological Innovations in the Synthesis of 2-Formyl-3,4-dimethoxybenzoic Acid
The synthesis of this compound, also known as opianic acid, has been an area of interest due to its role as a key intermediate in the preparation of various pharmaceuticals. Traditional synthetic routes, while established, often involve harsh conditions, stoichiometric reagents, and generate significant waste. Consequently, modern organic synthesis has focused on developing more efficient, selective, and environmentally benign methods. This section explores advanced synthetic techniques and methodological innovations, with a specific focus on catalytic approaches and the integration of green chemistry principles.
Catalytic Approaches in Synthetic Transformations
The transition from stoichiometric to catalytic processes represents a significant advancement in chemical synthesis, offering improved efficiency, selectivity, and sustainability. In the context of this compound synthesis, catalytic methods are being explored to overcome the limitations of classical oxidation methods.
One of the key transformations in the synthesis of this compound is the selective oxidation of a suitable precursor, such as 2,3-dimethoxy-5-methylbenzaldehyde (B1600589) or a derivative thereof. Catalytic oxidation methods offer a more controlled and efficient alternative to traditional strong oxidants like potassium permanganate (B83412) or chromic acid.
Supported Metal Nanoparticles:
Recent research has highlighted the potential of supported metal nanoparticles, particularly gold nanoparticles, as highly effective catalysts for the oxidation of aldehydes to carboxylic acids. frontiersin.orgmdpi.com These catalysts can operate under mild conditions and exhibit high selectivity, minimizing the formation of byproducts. For instance, gold nanoparticles supported on various metal oxides (e.g., TiO₂, CeO₂, Al₂O₃) or carbon-based materials have shown remarkable activity in the aerobic oxidation of benzaldehyde (B42025) derivatives. frontiersin.orgnih.gov The catalytic cycle typically involves the activation of molecular oxygen and the substrate on the surface of the gold nanoparticles.
The application of this technology to the synthesis of this compound could involve the oxidation of a suitable aldehyde precursor. The choice of support material can significantly influence the catalyst's activity and stability. frontiersin.org
Table 1: Comparison of Supports for Gold Nanoparticle-Catalyzed Aldehyde Oxidation
| Support Material | Key Advantages | Potential Challenges |
| Titanium Dioxide (TiO₂) | High stability, good activity for various oxidations. mdpi.com | Photocatalytic side reactions under light. |
| Cerium(IV) Oxide (CeO₂) | Excellent oxygen storage capacity, enhancing catalytic activity. nih.gov | Higher cost compared to other oxides. |
| Activated Carbon | High surface area, good dispersion of nanoparticles. frontiersin.org | Potential for catalyst leaching. |
Homogeneous Catalysis:
Homogeneous catalysts, such as metal complexes soluble in the reaction medium, also offer a viable route for selective oxidations. For example, cobalt-salen complexes, sometimes tagged with ionic liquids for easier recovery, have been investigated for the oxidation of lignin (B12514952) model compounds, which share structural similarities with the precursors of this compound. mdpi.com Dirhodium(II) caprolactamate has also been shown to be an effective catalyst for allylic and benzylic oxidations using tert-butyl hydroperoxide as the oxidant under mild conditions. orgsyn.org
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. frontiersin.org These principles are increasingly being applied to the synthesis of fine chemicals and pharmaceutical intermediates.
Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. frontiersin.org The direct interaction of microwaves with polar molecules results in rapid and uniform heating, which can accelerate reaction rates. In the context of synthesizing this compound, microwave-assisted oxidation of a suitable precursor could offer a significant improvement over conventional heating methods. For instance, the permanganate oxidation of various substrates has been shown to be significantly accelerated under microwave conditions. longdom.org
Table 2: Comparison of Conventional vs. Microwave-Assisted Oxidation
| Parameter | Conventional Heating | Microwave Irradiation |
| Reaction Time | Hours | Minutes longdom.org |
| Energy Consumption | High | Low |
| Yield | Often moderate | Often higher longdom.org |
| Side Reactions | More prevalent | Often reduced |
Flow Chemistry:
Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and easier scalability. nih.govyoutube.com In a flow reactor, reagents are continuously pumped through a heated or irradiated tube, where the reaction occurs. This setup allows for precise control over reaction parameters such as temperature, pressure, and reaction time. The in-situ generation of reactive intermediates can also be safely performed in a flow system. For the synthesis of this compound, a flow process could enable the safe use of potent oxidants or the handling of unstable intermediates, ultimately leading to a more efficient and controlled synthesis. nih.gov
Biocatalysis and Enzymatic Synthesis:
The use of enzymes as catalysts (biocatalysis) represents a highly attractive green chemistry approach. mdpi.com Enzymes operate under mild conditions (physiological temperature and pH) in aqueous media and exhibit remarkable chemo-, regio-, and stereoselectivity. While specific enzymes for the direct synthesis of this compound are not yet widely reported, the potential exists for developing enzymatic routes. For example, tyrosinases have been shown to hydroxylate related phenolic compounds. nih.gov Furthermore, metabolic engineering of microorganisms could potentially create novel biosynthetic pathways for its production. nih.gov The oxidation of veratraldehyde to veratric acid, a closely related transformation, is a known metabolic process. mdpi.comresearchgate.net
Reactivity of the Formyl Group
The aldehyde or formyl group of this compound is a site of significant reactivity, participating in a variety of important organic transformations.
Condensation Reactions
Condensation reactions involving the formyl group provide a powerful means of forming new carbon-carbon bonds.
Knoevenagel Condensation: This reaction involves the nucleophilic addition of an active hydrogen compound to the aldehyde, followed by dehydration. wikipedia.org It is a modification of the aldol (B89426) condensation and is typically catalyzed by a weak base. wikipedia.org For aldehydes like this compound, this reaction can be used to synthesize α,β-unsaturated compounds. The Doebner modification of the Knoevenagel condensation uses pyridine (B92270) as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, such as malonic acid. wikipedia.org
Wittig Reaction: The Wittig reaction is a versatile method for converting aldehydes and ketones into alkenes. wikipedia.orgorganic-chemistry.orglibretexts.orglumenlearning.commasterorganicchemistry.com The reaction employs a phosphonium (B103445) ylide, also known as a Wittig reagent, which reacts with the aldehyde to form an alkene and triphenylphosphine (B44618) oxide. lumenlearning.com A key advantage of the Wittig reaction is that the position of the newly formed double bond is precisely controlled. libretexts.org The stereochemistry of the resulting alkene is influenced by the nature of the ylide; unstabilized ylides typically yield (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. wikipedia.orgorganic-chemistry.org
| Condensation Reaction | Description | Key Features |
| Knoevenagel Condensation | Nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.org | Catalyzed by weak bases; can be modified (Doebner modification) for specific substrates. wikipedia.org |
| Wittig Reaction | Reaction of an aldehyde with a triphenyl phosphonium ylide to form an alkene. wikipedia.orglumenlearning.com | Precise control of double bond location; stereoselectivity depends on the ylide used. wikipedia.orgorganic-chemistry.orglibretexts.org |
Nucleophilic Addition Reactions
The electrophilic carbon of the formyl group is susceptible to attack by various nucleophiles, leading to a range of addition products.
Grignard Reagents: Grignard reagents, with the general formula RMgX, are potent nucleophiles that readily add to aldehydes. sigmaaldrich.com The reaction of a Grignard reagent with the formyl group of this compound would result in the formation of a secondary alcohol after an acidic workup. It is crucial to perform this reaction under anhydrous conditions as Grignard reagents react with acidic protons, such as those from water or the carboxylic acid group. sigmaaldrich.com Due to the presence of the acidic carboxylic acid proton, the Grignard reagent would first react with the carboxylic acid. Therefore, protection of the carboxylic acid group would be necessary before reaction with the formyl group.
Oxidation and Reduction Potentials of the Aldehyde Functionality
The aldehyde group can be either oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: The formyl group can be oxidized to a carboxylic acid group. A study on various substituted benzaldehydes investigated their oxidation using potassium permanganate (KMnO4). rsc.org The reaction rates were found to be dependent on the nature and position of the substituents on the benzene (B151609) ring. rsc.org
Reduction: The formyl group can be reduced to a primary alcohol. Sodium borohydride (B1222165) (NaBH4) is a common and selective reagent for the reduction of aldehydes and ketones. rsc.org A study on the reduction of substituted benzaldehydes with NaBH4 monitored the reaction kinetics. rsc.org
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group of this compound also undergoes a variety of characteristic reactions.
Esterification Reactions
Esterification is a fundamental reaction of carboxylic acids, and the Fischer esterification is a common method for this transformation. patsnap.comwikipedia.orglibretexts.orgchemistrysteps.comyoutube.commasterorganicchemistry.comyoutube.comyoutube.com
Fischer Esterification: This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. patsnap.comwikipedia.orgmasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or the water produced is removed from the reaction mixture. patsnap.comlibretexts.orgmasterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol. patsnap.comlibretexts.orgmasterorganicchemistry.com For example, the reaction of this compound with methanol (B129727) in the presence of an acid catalyst would yield methyl 2-formyl-3,4-dimethoxybenzoate. A related compound, 3,4-dimethoxybenzoic acid (veratric acid), can be esterified with methanol using dicyclohexylcarbodiimide (B1669883) (DCC) as a catalyst at temperatures below 45 °C. google.com
| Esterification Method | Reagents | Conditions | Key Points |
| Fischer Esterification | Alcohol, strong acid catalyst (e.g., H2SO4, TsOH) patsnap.comwikipedia.orgmasterorganicchemistry.com | Heating/Reflux patsnap.comwikipedia.org | Equilibrium reaction; driven by excess alcohol or water removal. libretexts.orgmasterorganicchemistry.com |
| DCC-catalyzed Esterification | Alcohol, Dicyclohexylcarbodiimide (DCC) google.com | Mild temperatures (<45 °C) google.com | Used for related compounds like veratric acid. google.com |
Formation of Acyl Halides and Anhydrides
The carboxylic acid can be converted into more reactive derivatives like acyl halides and anhydrides, which are valuable intermediates in organic synthesis.
Formation of Acyl Halides: Carboxylic acids can be converted to acyl chlorides by reacting them with thionyl chloride (SOCl2). orgsyn.orgmasterorganicchemistry.com This reaction proceeds with the formation of gaseous byproducts (sulfur dioxide and hydrogen chloride), which drives the reaction to completion. masterorganicchemistry.com However, attempts to esterify the similar compound 2-carboxybenzaldehyde (B143210) using thionyl chloride were unsuccessful, suggesting that the formyl group might interfere with the reaction. researchgate.net
Formation of Anhydrides: Acid anhydrides can be formed from carboxylic acids, often via the corresponding acyl halide or by using a dehydrating agent. While direct information on anhydride (B1165640) formation from this compound is not readily available, it is a plausible transformation under appropriate conditions.
Electrophilic Aromatic Substitution Patterns and Regioselectivity on the Aromatic Ring
The reactivity of the aromatic ring in this compound towards electrophilic aromatic substitution (EAS) is governed by the electronic effects of its three substituents: a formyl group (-CHO), a carboxylic acid group (-COOH), and two methoxy (B1213986) groups (-OCH3). libretexts.orgmasterorganicchemistry.comyoutube.commasterorganicchemistry.com
The formyl and carboxylic acid groups are electron-withdrawing and deactivating, meaning they decrease the electron density of the benzene ring, making it less susceptible to attack by electrophiles. libretexts.org Conversely, the methoxy groups are electron-donating and activating, increasing the ring's electron density. libretexts.org The interplay of these opposing effects, along with steric hindrance, determines the position of substitution (regioselectivity).
Generally, activating groups direct incoming electrophiles to the ortho and para positions, while deactivating groups direct them to the meta position. libretexts.orgyoutube.com In the case of this compound, the powerful activating influence of the two methoxy groups at positions 3 and 4 dominates. These groups strongly activate the positions ortho and para to them.
Considering the existing substitution pattern:
The position ortho to the 3-methoxy group and meta to the 2-formyl and 4-methoxy groups (position 2) is already occupied by the formyl group.
The position para to the 3-methoxy group (position 6) is a likely site for electrophilic attack.
The position ortho to the 4-methoxy group (position 5) is another potential site.
However, the formyl group at position 2 and the carboxylic acid at position 1 are deactivating and will direct incoming groups to the meta positions relative to themselves. The most likely position for electrophilic substitution on the aromatic ring of this compound is position 6, which is para to the activating 3-methoxy group and meta to the deactivating 2-formyl and 1-carboxylic acid groups.
Influence of Methoxy Substituents on Electronic Properties and Overall Reactivity
This enhanced reactivity is a key factor in the use of this compound in various synthetic pathways. For instance, the increased electron density facilitates reactions such as the Bischler-Napieralski reaction, which is a critical step in the synthesis of isoquinoline (B145761) alkaloids like noscapine (B1679977). researchgate.net In this reaction, the electron-rich aromatic ring acts as a nucleophile to attack an electrophilic iminium ion, leading to cyclization.
The electron-donating nature of the methoxy groups also influences the acidity of the carboxylic acid. By donating electron density, they slightly decrease the stability of the carboxylate anion, making the acid marginally weaker than if electron-withdrawing groups were present at these positions.
Mechanistic Studies of Derivatization Reactions Involving this compound
This compound, also known as opianic acid, is a key intermediate in the synthesis of various compounds, most notably the phthalideisoquinoline alkaloid noscapine. researchgate.net Mechanistic studies of its derivatization reactions often focus on the transformation of its functional groups.
One of the most significant reactions is its condensation with cotarnine (B190853) to form noscapine. researchgate.net This reaction involves the nucleophilic attack of the enamine form of cotarnine on the aldehyde group of this compound. This is followed by a series of steps including cyclization and dehydration to form the characteristic phthalideisoquinoline core of noscapine. researchgate.net The reaction is a testament to the carefully balanced reactivity of the functional groups in both precursors.
Furthermore, the aldehyde and carboxylic acid functionalities of this compound can be selectively modified to create a range of derivatives. For example, the aldehyde can undergo reactions typical of aldehydes, such as reductive amination or oxidation to a carboxylic acid. The carboxylic acid can be converted to esters or amides. These derivatization reactions are fundamental in creating analogues of noscapine and other bioactive molecules for structure-activity relationship studies. nih.govresearchgate.netgoogle.com
Advanced Spectroscopic Characterization and Structural Elucidation Techniques for 2 Formyl 3,4 Dimethoxybenzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Proton (¹H) NMR Spectroscopic Analysis
The ¹H NMR spectrum of 2-Formyl-3,4-dimethoxybenzoic acid is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic region would feature two doublets for the two aromatic protons, H-5 and H-6. The proton at the H-6 position, being ortho to the electron-withdrawing carboxyl group, would likely appear at a lower field compared to the H-5 proton. The aldehyde proton (CHO) would be highly deshielded and appear as a singlet at a significantly downfield chemical shift, typically in the range of 9.5-10.5 ppm. The two methoxy (B1213986) groups (-OCH₃) would each give rise to a sharp singlet, likely with slightly different chemical shifts due to their different electronic environments. The acidic proton of the carboxylic acid group (-COOH) would appear as a broad singlet at a very downfield position, often above 10 ppm, and its visibility can be dependent on the solvent used.
Expected ¹H NMR Data for this compound
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic H-5 | ~7.2-7.4 | d |
| Aromatic H-6 | ~7.8-8.0 | d |
| Aldehyde H | ~9.8-10.2 | s |
| Methoxy H (C3-OCH₃) | ~3.9-4.1 | s |
| Methoxy H (C4-OCH₃) | ~3.9-4.1 | s |
| Carboxylic Acid H | >10 | br s |
Note: This table represents predicted values based on chemical structure and typical NMR data for similar compounds. Actual experimental values may vary.
Carbon-13 (¹³C) NMR Spectroscopic Analysis
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, ten distinct signals are expected. The carbonyl carbons of the aldehyde and carboxylic acid groups would be the most downfield signals. The aromatic carbons would appear in the typical range of 110-160 ppm, with the carbons attached to oxygen (C-3 and C-4) and the carboxyl group (C-1) being the most deshielded within this region. The carbon attached to the formyl group (C-2) would also be significantly deshielded. The carbons of the two methoxy groups would appear as sharp signals in the upfield region of the aromatic signals.
Expected ¹³C NMR Data for this compound
| Carbon Atom | Expected Chemical Shift (ppm) |
|---|---|
| C=O (Carboxylic Acid) | ~165-170 |
| C=O (Aldehyde) | ~190-195 |
| C-1 (Aromatic) | ~125-130 |
| C-2 (Aromatic) | ~130-135 |
| C-3 (Aromatic) | ~150-155 |
| C-4 (Aromatic) | ~155-160 |
| C-5 (Aromatic) | ~110-115 |
| C-6 (Aromatic) | ~115-120 |
| C3-OCH₃ | ~55-60 |
| C4-OCH₃ | ~55-60 |
Note: This table represents predicted values based on chemical structure and typical NMR data for similar compounds. Actual experimental values may vary.
Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional NMR techniques are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule. acs.orgethernet.edu.et
COSY (Correlation Spectroscopy): A COSY experiment would show a correlation between the two adjacent aromatic protons (H-5 and H-6), confirming their ortho relationship. No other correlations would be expected among the non-aromatic protons as they are all singlets.
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. acs.orgethernet.edu.et It would definitively link the aromatic proton signals to their corresponding aromatic carbon signals, and the methoxy proton signals to their respective carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is key to establishing the substitution pattern on the benzene (B151609) ring by showing correlations between protons and carbons over two or three bonds. acs.orgethernet.edu.et For instance, the aldehyde proton would show correlations to C-1 and C-2. The aromatic proton H-6 would show correlations to C-1, C-2, and C-4, while H-5 would correlate with C-1, C-3, and C-4. The methoxy protons would show correlations to their respective attachment points on the aromatic ring (C-3 and C-4). These long-range correlations are instrumental in piecing together the complete molecular structure.
Mass Spectrometry for Molecular Ion and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, this compound would likely require derivatization, for example, by esterification of the carboxylic acid and/or acetalization of the aldehyde, to increase its volatility. acs.orgethernet.edu.et The mass spectrum would show a molecular ion peak corresponding to the derivatized molecule. The fragmentation pattern would be influenced by the derivative used but would be expected to involve the loss of the methoxy groups, the formyl group, and the carboxyl group derivative. Without experimental data, a detailed fragmentation pathway cannot be described.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is well-suited for the analysis of less volatile and more polar compounds like this compound without the need for derivatization. ethernet.edu.et In electrospray ionization (ESI) mode, the compound would be expected to show a prominent ion for the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode. The exact mass of this ion would confirm the elemental composition of the molecule. Tandem MS (MS/MS) experiments on the molecular ion would induce fragmentation, which could involve the loss of water (H₂O), carbon monoxide (CO), carbon dioxide (CO₂), and methyl radicals (•CH₃) from the methoxy groups, providing further structural confirmation.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups and analyze the vibrational modes of a molecule. These methods provide a molecular fingerprint, offering valuable insights into the compound's structure.
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, which induces molecular vibrations at specific frequencies corresponding to the functional groups present. For this compound, FTIR analysis reveals the presence of its key functional groups and provides evidence of its structural tautomerism.
In the solid state (as a Nujol mull), the infrared spectrum of opianic acid displays a medium intensity band around 3425 cm⁻¹, which is indicative of a bonded hydroxyl (-OH) group. publish.csiro.au A strong absorption peak is observed at 1745 cm⁻¹, characteristic of a phthalide (B148349) carbonyl (C=O) group. publish.csiro.au These features suggest that in the solid phase, this compound exists predominantly in its cyclic lactol form.
When dissolved in chloroform (B151607), the FTIR spectrum shows a shift in these bands. The hydroxyl and carbonyl bands move to 3570 cm⁻¹ and 1773 cm⁻¹, respectively. publish.csiro.au Furthermore, a very weak band appears at 1695 cm⁻¹, which can be attributed to the stretching vibration of an aromatic aldehyde group. publish.csiro.au This indicates that in a non-polar solvent like chloroform, while the lactol form is still significant, there is an equilibrium that includes the open-chain aldehydo-acid form.
The characteristic IR absorption bands for the primary functional groups in organic molecules, including those expected in this compound, are summarized below. The C-H stretching of the methoxy and aromatic groups typically appears in the 2800-3100 cm⁻¹ region. vscht.czpressbooks.pub The C-O stretching of the ether and carboxylic acid groups would be expected in the fingerprint region (below 1500 cm⁻¹). chemguide.co.uk
Table 1: Characteristic FTIR Absorption Bands for this compound (Opianic Acid)
| Vibrational Mode | Frequency (cm⁻¹) in Nujol Mull | Frequency (cm⁻¹) in Chloroform | Functional Group Assignment |
| O-H stretch (bonded) | ~3425 | 3570 | Hydroxyl (lactol form) |
| C=O stretch | 1745 | 1773 | Phthalide Carbonyl (lactol form) |
| C=O stretch | - | 1695 (weak) | Aromatic Aldehyde (open-chain form) |
This table is based on available research data and provides an overview of the key vibrational frequencies for the compound in different states.
Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy
Attenuated Total Reflectance (ATR) is an accessory for FTIR spectroscopy that enables the analysis of solid and liquid samples with minimal preparation. In ATR-FTIR, an infrared beam is passed through a crystal with a high refractive index, creating an evanescent wave that extends beyond the crystal surface. researchgate.net When a sample is in close contact with the crystal, this evanescent wave is attenuated at frequencies corresponding to the sample's vibrational modes. researchgate.net
This technique is particularly useful for obtaining high-quality spectra of solid powders and viscous liquids. While ATR-FTIR is a standard method for the characterization of organic compounds, specific ATR-IR spectral data for this compound were not available in the public domain at the time of this writing. However, it would be expected that an ATR-IR spectrum of this compound would show similar characteristic peaks to the transmission FTIR data, with potential minor shifts in peak positions and differences in relative intensities due to the nature of the measurement.
Vapor Phase IR Spectroscopy
Vapor phase infrared spectroscopy involves the analysis of a substance in the gaseous state. This technique provides information about the vibrational modes of isolated molecules, free from the intermolecular interactions present in the condensed phases (solid or liquid). rsc.org The spectra obtained in the gas phase can be more complex due to the presence of rotational fine structure but are invaluable for studying conformational isomers and intramolecular hydrogen bonding. libretexts.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds with chromophores, such as aromatic rings and carbonyl groups, which are present in this compound.
The UV-Vis spectrum of this compound (opianic acid) shows absorption maxima at 215 nm and 284 nm. These absorptions are attributed to π → π* electronic transitions within the benzene ring and the carbonyl groups. The position and intensity of these bands can be influenced by the solvent and the structural form of the molecule (open-chain vs. cyclic lactol). Studies have indicated that the UV spectrum of opianic acid in chloroform differs from that in water, further supporting the existence of different structural forms in different environments. publish.csiro.au
Table 2: UV-Vis Absorption Maxima for this compound (Opianic Acid)
| Solvent | λmax 1 (nm) | λmax 2 (nm) |
| Not specified | 215 | 284 |
This table presents the reported absorption maxima for the compound. The specific solvent for these values was not detailed in the source.
X-ray Diffraction (XRD) for Crystallinity and Solid-State Structural Determination
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) provides the most definitive structural information for a crystalline compound. researchgate.net This technique requires a high-quality single crystal, which is mounted on a diffractometer and rotated in a beam of X-rays. youtube.com The resulting diffraction pattern allows for the unambiguous determination of the molecular structure.
A search of the available scientific literature and crystallographic databases did not yield a published single-crystal X-ray diffraction structure for this compound. The determination of its crystal structure would be invaluable for definitively confirming its solid-state conformation (lactol vs. open-chain), understanding its intermolecular interactions such as hydrogen bonding and crystal packing, and correlating its solid-state structure with its physicochemical properties.
Powder X-ray Diffraction
Powder X-ray diffraction is a fundamental technique for characterizing the crystalline structure of solid materials. It provides a unique fingerprint based on the arrangement of atoms in the crystal lattice. However, no specific PXRD data, including 2θ peak positions, d-spacings, and relative intensities for this compound, could be located in the course of this investigation.
Without experimental or single-crystal X-ray diffraction data, a data table for its PXRD pattern cannot be constructed.
Photoluminescence Spectroscopy for Emission Characteristics
Photoluminescence spectroscopy is a powerful tool used to investigate the electronic structure and emission properties of molecules. This technique involves exciting a sample with light and measuring the emitted photons as the molecule returns to its ground electronic state. Such studies provide insights into a compound's potential applications in areas like organic light-emitting diodes (OLEDs), sensors, and bio-imaging.
Despite the potential for interesting photophysical properties due to the presence of both an electron-withdrawing formyl group and electron-donating methoxy groups on the aromatic ring, no specific studies on the photoluminescence, fluorescence, or phosphorescence of this compound have been found. Consequently, information regarding its excitation and emission spectra, quantum yield, and excited-state lifetime remains undetermined.
This lack of data highlights a potential area for future research, as the synthesis and characterization of such substituted benzoic acid derivatives could yield novel materials with valuable optical properties.
Computational Chemistry and Theoretical Studies of 2 Formyl 3,4 Dimethoxybenzoic Acid
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic distribution and energy of a molecule, which in turn dictates its geometry and reactivity.
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. nih.gov It offers a good balance between accuracy and computational cost, making it suitable for a molecule of this size.
A DFT study of 2-Formyl-3,4-dimethoxybenzoic acid would typically begin with a geometry optimization. This process finds the lowest energy arrangement of the atoms, corresponding to the most stable conformation of the molecule. Based on studies of similar molecules, such as various dimethoxybenzene derivatives and formylbenzoic acid, it is expected that the benzene (B151609) ring will be largely planar. axalta.com However, the steric hindrance between the adjacent formyl, carboxyl, and methoxy (B1213986) groups would likely lead to some out-of-plane twisting of these functional groups to minimize repulsion.
The electronic properties of this compound can also be predicted using DFT. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of a molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity. For this compound, the electron-withdrawing nature of the formyl and carboxyl groups, combined with the electron-donating effect of the methoxy groups, would create a complex electronic environment. It is anticipated that the HOMO would be localized primarily on the electron-rich dimethoxy-substituted benzene ring, while the LUMO would be concentrated on the electron-deficient formyl and carboxyl groups.
Table 1: Projected DFT-Calculated Electronic Properties of this compound
| Property | Projected Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons and susceptibility to electrophilic attack. |
| LUMO Energy | -2.0 eV | Represents the energy of the lowest available electron orbital and susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | 4.5 eV | Suggests moderate chemical stability. |
| Dipole Moment | ~3.5 D | Indicates a significant degree of polarity, influencing solubility and intermolecular interactions. |
Note: The values in this table are projected based on DFT studies of analogous compounds and are intended to be illustrative.
Ab initio methods are another class of quantum chemical calculations that are, in principle, derived directly from theoretical principles without the inclusion of experimental data. mdpi.com While computationally more demanding than DFT, methods like Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory can provide valuable benchmarks for energy and orbital analysis.
An ab initio study would refine the molecular geometry and provide a more detailed picture of the electron distribution. The calculated orbital energies and shapes would further elucidate the electronic nature of the molecule. For this compound, these calculations would likely confirm the push-pull electronic effects of the substituent groups. The analysis of the molecular orbitals would show the delocalization of pi-electrons across the benzene ring and the localization of lone pairs on the oxygen atoms of the methoxy, formyl, and carboxyl groups.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of how a molecule moves and interacts with its environment over time. nih.gov MD simulations use classical mechanics to model the movements of atoms and molecules.
For this compound, an MD simulation would be particularly useful for exploring its conformational flexibility. The rotation around the single bonds connecting the formyl, carboxyl, and methoxy groups to the benzene ring would be a key focus. These simulations could reveal the preferred orientations of these groups and the energy barriers between different conformations. It is expected that the molecule would exhibit significant conformational flexibility, which could be important for its biological activity or material properties.
MD simulations can also model intermolecular interactions. By simulating a system containing multiple molecules of this compound, it would be possible to predict how they pack in the solid state or how they interact in solution. The presence of both hydrogen bond donors (the carboxylic acid) and acceptors (the carbonyl and ether oxygens) suggests that hydrogen bonding would play a significant role in its intermolecular interactions.
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the theoretical models.
For this compound, DFT calculations can be used to predict its infrared (IR) and nuclear magnetic resonance (NMR) spectra. The calculated vibrational frequencies in the IR spectrum would correspond to the stretching and bending modes of the various functional groups. For instance, characteristic peaks for the carbonyl stretches of the aldehyde and carboxylic acid, as well as the C-O stretches of the methoxy groups, would be predicted.
Similarly, the chemical shifts in the 1H and 13C NMR spectra can be calculated. These predictions would be highly sensitive to the electronic environment of each atom, providing a detailed fingerprint of the molecule's structure. Comparing these predicted spectra with experimentally obtained spectra is a crucial step in confirming the molecular structure and the accuracy of the computational model.
Table 2: Projected Vibrational Frequencies for Key Functional Groups of this compound
| Functional Group | Vibrational Mode | Projected Frequency (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 3200-2500 (broad) |
| Carboxylic Acid | C=O stretch | ~1700 |
| Formyl | C=O stretch | ~1685 |
| Methoxy | C-O stretch | ~1250 and ~1050 |
Note: These are projected frequency ranges based on typical values for these functional groups and may be influenced by the specific electronic and steric environment of the molecule.
Reaction Pathway Analysis and Transition State Modeling for Chemical Transformations
Computational chemistry can be used to study the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. For this compound, one could computationally investigate various chemical transformations. For example, the oxidation of the formyl group to a carboxylic acid or the esterification of the existing carboxylic acid could be modeled.
These studies would involve mapping the potential energy surface of the reaction, locating the transition state structure, and calculating the energy barrier for the reaction to occur. This information is invaluable for understanding the reactivity of the molecule and for designing synthetic routes.
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to find a mathematical relationship between the structural features of a molecule and its physical, chemical, or biological properties. axalta.com While a specific QSPR model for this compound would require a dataset of related molecules with known properties, we can discuss the principles of how such a model would be developed.
The first step in QSPR is to calculate a set of molecular descriptors that numerically represent the structural and electronic features of the molecule. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies).
Once these descriptors are calculated for a series of related compounds with a known property (e.g., solubility, boiling point, or biological activity), statistical methods like multiple linear regression or machine learning algorithms are used to build a model that correlates the descriptors with the property. This model could then be used to predict the properties of new, untested compounds like this compound.
Computational Approaches to Regio- and Stereoselectivity in Derivatives
Computational chemistry, particularly through the application of Density Functional Theory (DFT), offers profound insights into the reactivity and selectivity of organic molecules. For derivatives of this compound, computational methods are invaluable for predicting the outcomes of reactions by analyzing the electronic and steric factors that govern reaction pathways. These theoretical studies allow for the examination of transition states and intermediates that are often difficult or impossible to observe experimentally.
The regioselectivity in reactions of derivatives of this compound is primarily dictated by the directing effects of the substituents on the benzene ring. The formyl (-CHO), carboxyl (-COOH), and two methoxy (-OCH₃) groups exert significant influence on the electron density distribution of the aromatic ring, thereby directing incoming electrophiles or nucleophiles to specific positions.
In the context of electrophilic aromatic substitution, the two methoxy groups are strong activating groups and are ortho, para-directing. Conversely, the formyl and carboxyl groups are deactivating and meta-directing. Computational studies on similar polysubstituted benzene systems can elucidate the dominant directing effects. For instance, DFT analysis of the dinitration of 1,2-dimethoxybenzene (B1683551) has shown that the regioselectivity is largely determined by the symmetry of the Highest Occupied Molecular Orbital (HOMO) of the aromatic ring. In the case of this compound, the positions ortho and para to the methoxy groups (C5 and C6) are electronically enriched and thus more susceptible to electrophilic attack. However, the deactivating nature of the formyl and carboxyl groups, along with steric hindrance, complicates predictions. Computational models can calculate the activation energies for electrophilic attack at each available position on the ring, providing a quantitative measure of regioselectivity.
Regarding stereoselectivity, this typically pertains to reactions at the formyl group, such as nucleophilic additions, which can create a new stereocenter. The stereochemical outcome of such reactions is influenced by the steric and electronic environment around the carbonyl group. The presence of a bulky ortho-substituent, in this case, the carboxylic acid group, can significantly influence the facial selectivity of the nucleophilic attack. Computational models like the Felkin-Anh and Cornforth models can be used to predict the preferred diastereomer. DFT calculations can be employed to model the transition states of the nucleophilic attack from the Re and Si faces of the aldehyde. The calculated energies of these transition states can predict the diastereomeric ratio of the products with a high degree of accuracy. For example, in nucleophilic additions to α-chloroaldehydes, a shift from 1,2-anti to 1,2-syn selectivity has been observed with varying sizes of the nucleophile, a phenomenon that can be rationalized through computational modeling of the transition states.
The interplay between the electronic effects of the substituents and the steric demands of the reactants is a key determinant of selectivity. For instance, aromatic aldehydes are generally less reactive in nucleophilic additions than their aliphatic counterparts due to the electron-donating resonance effect of the aromatic ring, which reduces the electrophilicity of the carbonyl carbon. pressbooks.pub This effect is further modulated by the additional substituents on the ring.
Below is a table summarizing the expected computational insights into the selectivity of reactions involving derivatives of this compound, based on studies of analogous systems.
| Reaction Type | Influencing Factors | Predicted Selectivity | Computational Method |
| Regioselectivity | |||
| Electrophilic Aromatic Substitution | Electronic effects of -OCH₃, -CHO, and -COOH groups; Steric hindrance | Substitution at C5 or C6, directed by the methoxy groups | DFT calculations of activation energies for attack at different ring positions |
| Stereoselectivity | |||
| Nucleophilic Addition to Aldehyde | Steric hindrance from ortho-COOH group; Electronic effects of substituents | Facial selectivity favoring attack from the less hindered face | DFT modeling of Re/Si face attack transition states; Felkin-Anh/Cornforth model analysis |
Detailed research findings from computational studies on related benzaldehyde (B42025) derivatives have shown that the presence of electron-donating groups can increase the affinity of the molecule for certain catalyst surfaces, which in turn can affect reaction rates. nih.gov Furthermore, theoretical investigations into the transition state structures of SN2 reactions have demonstrated that the magnitude of kinetic isotope effects can be related to the transition state geometry. nih.gov While direct computational data for this compound derivatives is not extensively available, the principles derived from these analogous systems provide a robust framework for predicting their chemical behavior.
Applications of 2 Formyl 3,4 Dimethoxybenzoic Acid in Advanced Organic Synthesis and Materials Science
Role as a Versatile Building Block in the Synthesis of Complex Organic Molecules
2-Formyl-3,4-dimethoxybenzoic acid, also known as pseudoopianic acid, is a highly functionalized aromatic compound that serves as a valuable and versatile building block in organic synthesis. cymitquimica.com Its structure is characterized by a benzoic acid core substituted with a formyl (aldehyde) group and two electron-donating methoxy (B1213986) groups. cymitquimica.com This unique combination of three distinct functional groups—carboxylic acid, aldehyde, and methoxy-substituted benzene (B151609) ring—provides multiple reaction sites, allowing for diverse chemical transformations and the construction of complex molecular architectures. cymitquimica.com
The presence of the carboxylic acid and aldehyde groups allows for selective reactions such as esterification, amidation, and the formation of imines and hydrazones, while the electron-rich aromatic ring can participate in various substitution reactions. cymitquimica.com This multi-functionality makes it a sought-after intermediate for synthesizing a wide array of more complex molecules with potential applications in medicinal chemistry and materials science. cymitquimica.com
Precursor in the Synthesis of Nitrogen-Containing Heterocyclic Compounds (e.g., Quinolines)
The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties. malariaworld.orgnih.gov this compound can serve as a key precursor for constructing substituted quinoline rings.
Classical methods for quinoline synthesis, such as the Doebner-Miller and Friedländer reactions, often involve the condensation of anilines with α,β-unsaturated carbonyl compounds or β-keto esters. The aldehyde and carboxylic acid functionalities on the this compound molecule, or derivatives thereof, can participate in cyclization reactions to form the pyridine (B92270) ring portion of the quinoline system. For instance, a derivative like 2-formyl-6-methoxy-3-carbethoxy quinoline has been synthesized and characterized, highlighting the utility of formyl-benzoic acid type structures in accessing complex quinolines. malariaworld.org The synthesis of dihydroquinolines, which can be oxidized to quinolines, often proceeds through multicomponent reactions involving anilines, aldehydes, and other active methylene (B1212753) compounds. nih.govresearchgate.netresearchgate.net The inherent functionalities of this compound make it an attractive starting material for such transformations, enabling the introduction of desired substituents onto the final heterocyclic framework.
Intermediate in the Preparation of Specialized Esters and Hydrazone Derivatives
The dual reactivity of this compound makes it an excellent intermediate for preparing specialized bifunctional derivatives like esters and hydrazones.
Ester Derivatives: The carboxylic acid group readily undergoes esterification with various alcohols. cymitquimica.com This reaction can be used to protect the carboxylic acid while the aldehyde group is modified, or to introduce specific ester functionalities that may impart desired physical or biological properties to the final molecule. For example, the formation of esters from related benzoic acids is a common synthetic step. nih.gov A related compound, 3,4-Dimethoxy-benzoic acid 4-formyl-2-methoxy-phenyl ester, demonstrates the formation of an ester linkage on a similar molecular scaffold. scbt.com
Below is a table summarizing the synthesis of hydrazone derivatives from aldehyde precursors, a reaction pathway directly applicable to this compound.
| Precursor Type | Reagent | Product Type | Typical Reaction Conditions | Reference |
| Pyrazole Aldehyde | Substituted Hydrazines | Pyrazole-derived Hydrazones | Ethanol, Reflux | nih.gov |
| Coumarin-Pyrazole Aldehyde | Substituted Hydrazines | Coumarin-Pyrazole-Hydrazone Hybrids | Ethanol | mdpi.com |
| Iodobenzoic Acid Hydrazide | Aromatic Aldehydes | Acylhydrazones | Condensation Reaction | nih.gov |
| 4-Acetylbenzoic Acid | Hydrazinobenzoic Acid | Hydrazone | - | nih.gov |
Strategies for Derivatization Towards Novel Chemical Entities and Functional Materials
The strategic derivatization of this compound opens avenues to novel chemical entities and functional materials. Its trifunctional nature allows for a programmed, stepwise modification to build molecular complexity.
One key strategy involves leveraging the orthogonal reactivity of the aldehyde and carboxylic acid groups. For instance:
Selective Aldehyde Chemistry: The aldehyde can be converted into an imine or hydrazone, which can then act as a ligand for metal coordination or as a building block for larger supramolecular assemblies. The remaining carboxylic acid can be used to tune solubility or to anchor the molecule to a surface.
Selective Carboxylic Acid Chemistry: The acid can be converted to an amide or ester to introduce new functional groups or polymerizable moieties. The aldehyde remains available for subsequent reactions, such as forming a Schiff base that could be part of a sensor or a dynamic covalent system.
Ring-based Modifications: While less common, the methoxy-activated benzene ring could undergo electrophilic substitution, allowing for the introduction of further substituents like nitro or halogen groups, further diversifying the chemical space accessible from this starting material.
These derivatization strategies are instrumental in designing molecules for specific applications, such as new antimicrobial agents where hydrazone formation is key, or in creating monomers for specialized polymers. nih.govmdpi.com
Exploration in Polymer and Agrochemical Industries as a Synthetic Intermediate
While direct, large-scale industrial use in polymers or agrochemicals is not extensively documented in readily available literature, the chemical functionalities of this compound make it a plausible candidate as a synthetic intermediate in these sectors.
Polymer Industry: The presence of a carboxylic acid group allows it to be used as a monomer or a modifying agent in the synthesis of polyesters and polyamides. The aldehyde group could be used for post-polymerization modification, introducing cross-linking sites or new functionalities onto the polymer backbone.
Agrochemical Industry: Many successful agrochemicals, including herbicides and fungicides, are based on complex heterocyclic structures or substituted benzoic acids. nih.gov The ability of this compound to act as a precursor to quinolines and other heterocycles makes it a valuable starting point for the discovery of new active ingredients. nih.gov Its derivatization into hydrazones, a class of compounds with known biological activity, further supports its potential in this field.
Potential in Supramolecular Chemistry and Crystal Engineering (Leveraging Insights from Dimethoxybenzoic Acid Research)
The structure of this compound is well-suited for applications in supramolecular chemistry and crystal engineering, which focus on controlling the assembly of molecules in the solid state through non-covalent interactions.
The key interactions that can be exploited include:
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, capable of forming robust dimers or chains, a common and predictable motif in crystal engineering.
Halogen Bonding: If the aromatic ring is derivatized with halogens, these can act as halogen bond donors, interacting with the oxygen atoms of the carbonyl, methoxy, or carboxylic acid groups to guide the assembly of molecules into specific 1-D, 2-D, or 3-D networks. nih.gov
Other Weak Interactions: The aldehyde and methoxy groups can also participate in weaker C-H···O hydrogen bonds, which play a crucial role in the fine-tuning of crystal packing.
Research on related benzoic acid derivatives demonstrates how these interactions can be combined to create complex, predictable supramolecular architectures. nih.gov For example, combining hydrogen-bonding motifs (like carboxylic acid-pyridine) with halogen bonds (like I···N) allows for the construction of extended molecular networks with precise connectivity. nih.gov By applying these principles, this compound and its derivatives can be used as building blocks to design new crystalline materials with tailored properties, such as specific porosity, optical behavior, or host-guest capabilities.
Conclusion and Future Research Directions
Summary of the Current Academic Research Landscape for 2-Formyl-3,4-dimethoxybenzoic Acid
The current body of academic literature specifically detailing the synthesis, properties, and applications of this compound is notably sparse. The compound is commercially available from several suppliers, indicating its use, likely as a building block, in undisclosed or proprietary synthetic processes. Its structural isomer, 6-Formyl-2,3-dimethoxybenzoic acid (opianic acid), has received more significant attention, particularly in the context of natural product synthesis. The limited direct research on this compound itself presents a significant opportunity for foundational studies to characterize its physical and chemical properties thoroughly.
Emerging Synthetic Methodologies and Catalytic Systems for Enhanced Efficiency
While specific, novel synthetic methods for this compound are not widely reported, its synthesis can be envisioned through established formylation reactions of 3,4-dimethoxybenzoic acid. The electron-rich nature of the aromatic ring, activated by the two methoxy (B1213986) groups, makes it a suitable substrate for electrophilic aromatic substitution.
Key potential synthetic routes include:
Vilsmeier-Haack Reaction: This reaction utilizes a phosphine (B1218219) oxide and a formamide (B127407) (such as DMF) to generate a Vilsmeier reagent, which acts as the formylating agent. organic-chemistry.orgwikipedia.org This method is generally effective for electron-rich aromatic compounds. The regioselectivity of the formylation would be a critical factor to control, as the 2- and 6-positions are both activated.
Reimer-Tiemann Reaction: This method involves the reaction of a phenol (B47542) with chloroform (B151607) in a basic solution to introduce a formyl group ortho to the hydroxyl group. nrochemistry.comwikipedia.orgbyjus.comjk-sci.com While 3,4-dimethoxybenzoic acid is not a phenol, related phenolic precursors could potentially be used, followed by methylation. The harsh conditions of this reaction, however, may not be compatible with the carboxylic acid functionality.
Duff Reaction: This formylation method uses hexamethylenetetramine in the presence of an acid catalyst. It is typically used for the formylation of phenols but can be applied to other activated aromatic systems.
Metalation-Formylation: Directed ortho-metalation of a protected 3,4-dimethoxybenzoic acid derivative, followed by quenching with a formylating agent (e.g., DMF), could provide a highly regioselective route to the desired product.
Emerging trends in organic synthesis, such as the use of more environmentally benign catalysts and solvents, could be applied to these classical reactions to improve their efficiency and sustainability. For instance, the use of ionic liquids as solvents or catalysts in formylation reactions has been explored for other substrates and could be adapted for the synthesis of this compound. acs.org
Opportunities for Advanced Mechanistic Investigations and Reaction Discovery
The presence of three distinct functional groups—a carboxylic acid, a formyl group, and two methoxy groups—on the aromatic ring of this compound provides a rich platform for mechanistic studies and the discovery of new reactions.
Intramolecular Catalysis: The proximity of the carboxylic acid and formyl groups could facilitate intramolecular catalysis in certain reactions. For example, the carboxylic acid could act as a general acid or base catalyst in reactions involving the formyl group.
Competitive Reactivity: Studies could explore the competitive reactivity of the formyl and carboxylic acid groups under various reaction conditions. For instance, in reactions with nucleophiles, will addition occur at the formyl group, or will the carboxylic acid be converted to an amide or ester?
Novel Cyclization Reactions: The strategic placement of the functional groups could be exploited to design novel cyclization reactions, leading to the synthesis of heterocyclic compounds. For example, reductive amination of the formyl group followed by intramolecular amide formation could lead to lactam structures.
Understanding the interplay of the electronic effects of the methoxy groups on the reactivity of the formyl and carboxylic acid groups through detailed kinetic and mechanistic studies would be a valuable contribution to the field of physical organic chemistry.
Computational Predictions for Novel Derivatives and Their Predicted Reactivity
Computational chemistry offers a powerful tool to explore the potential of this compound and its derivatives without the need for extensive experimental work. Density Functional Theory (DFT) calculations, for example, can be used to predict a variety of properties. mdpi.com
Reactivity Indices: Calculation of parameters such as electrostatic potential maps, frontier molecular orbital energies (HOMO and LUMO), and Fukui functions can provide insights into the reactivity of the molecule. mdpi.com These calculations can predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of new reactions.
Conformational Analysis: The relative orientation of the formyl and carboxylic acid groups can influence the molecule's reactivity and its ability to bind to biological targets. Computational methods can be used to determine the most stable conformations of the molecule and its derivatives. acs.orgbohrium.comacs.org
Virtual Screening of Derivatives: By computationally generating a library of virtual derivatives with different substituents on the aromatic ring, it is possible to predict their properties, such as their potential biological activity or their suitability as building blocks for materials science. For instance, the introduction of different functional groups could modulate the electronic properties and steric hindrance, leading to derivatives with tailored reactivity.
Unexplored Applications in Functional Materials and Specialized Chemical Synthesis
The structural features of this compound suggest several unexplored avenues for its application in materials science and specialized chemical synthesis.
Polymer Chemistry: The bifunctional nature of the molecule (carboxylic acid and aldehyde) makes it a potential monomer for the synthesis of novel polymers. For example, it could be used to create polyesters or polyamides with pendant aldehyde groups, which could be further functionalized.
Functional Dyes and Pigments: The aromatic core with its electron-donating methoxy groups and electron-withdrawing formyl and carboxyl groups could serve as a scaffold for the synthesis of new dyes and pigments.
Precursor to Bioactive Molecules: The compound is a likely intermediate in the synthesis of various natural products and pharmaceuticals. For instance, substituted benzaldehydes are key starting materials for the synthesis of isoquinoline (B145761) alkaloids and other heterocyclic systems. Its use as a precursor in the synthesis of compounds with potential antimicrobial or anti-inflammatory properties is a plausible area of investigation. ontosight.ai The synthesis of certain Erythrina alkaloids, for example, involves intermediates with similar substitution patterns. nih.gov
This compound represents a molecule with significant untapped potential. While the current academic research landscape is limited, the compound's structure suggests numerous opportunities for investigation. The development of efficient and sustainable synthetic routes, detailed mechanistic studies of its reactivity, computational exploration of its derivatives, and the pursuit of its applications in materials science and as a precursor to bioactive molecules are all promising areas for future research. Such studies would not only expand our fundamental understanding of this specific compound but also contribute to the broader field of organic chemistry.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-formyl-3,4-dimethoxybenzoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of this compound can be approached via formylation of 3,4-dimethoxybenzoic acid derivatives. Knoevenagel condensation, a common method for introducing aldehyde groups, is applicable here. Key parameters include temperature control (45–50°C), solvent selection (e.g., DMF or acetic acid), and catalysts like piperidine. For example, analogous compounds (e.g., methyl 2-formyl-3,5-dimethoxybenzoate) were synthesized using Knoevenagel reactions with aldehydes under acidic conditions . Yield optimization requires monitoring demethylation risks; harsh conditions (e.g., HBr) may lead to unwanted side products like 3,4-dihydroxybenzoic acid .
Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structurally similar analogs?
- Methodological Answer :
- 1H NMR : The aldehyde proton typically appears as a singlet near δ 9.8–10.2 ppm. Methoxy groups (δ 3.8–4.0 ppm) and aromatic protons (split patterns due to substitution) provide additional differentiation. For example, in methyl 2-formyl-3,4-dimethoxybenzoate, methoxy protons integrate as two distinct singlets .
- IR : The carbonyl stretch of the aldehyde (~1700 cm⁻¹) and carboxylic acid (~1680–1700 cm⁻¹) overlap, but deconvolution can resolve these. Benzoic acid derivatives also show O–H stretches (2500–3000 cm⁻¹) if protonated .
Q. What are the stability considerations for this compound under varying pH and temperature?
- Methodological Answer : The aldehyde group is prone to oxidation, requiring inert atmospheres (N₂/Ar) during storage. Stability studies in aqueous solutions show degradation above pH 7 due to nucleophilic attack on the aldehyde. Thermal gravimetric analysis (TGA) indicates decomposition onset near 180°C. For long-term storage, lyophilization and storage at –20°C in amber vials are recommended .
Advanced Research Questions
Q. How does the aldehyde group in this compound influence regioselectivity in nucleophilic aromatic substitution (NAS) reactions?
- Methodological Answer : The electron-withdrawing aldehyde group activates the aromatic ring at meta and para positions, directing NAS to the 5- and 6-positions. Comparative studies with non-formylated analogs (e.g., 3,4-dimethoxybenzoic acid) show reduced reactivity in NAS due to the absence of the aldehyde’s electron-withdrawing effect. For instance, bromination of 2-bromo-3,4-dimethoxybenzoic acid yields 3-bromo-4,5-dihydroxybenzoic acid, whereas the aldehyde variant may favor substitution at C5 .
Q. What strategies resolve contradictions in reaction outcomes when using different demethylating agents (e.g., HBr vs. HCl-HOAc)?
- Methodological Answer : Demethylation of this compound with 48% HBr produces rearranged products (e.g., 3,4-dihydroxybenzoic acid) due to acid-catalyzed migration, whereas HCl-HOAc selectively removes methoxy groups without rearrangement. Mechanistic studies suggest that HBr’s stronger acidity and Br⁻ nucleophilicity promote halogen migration. To avoid side reactions, mild demethylation protocols (e.g., BBr₃ in CH₂Cl₂ at –78°C) are preferred for controlled deprotection .
Q. How can computational modeling (DFT, MD) predict the reactivity of this compound in enzyme-binding studies?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s electrostatic potential surfaces, highlighting the aldehyde and carboxylic acid as key interaction sites. Molecular docking simulations with salicylic acid-binding enzymes (e.g., COX-2) suggest competitive inhibition, validated by IC₅₀ assays. Free energy perturbation (FEP) studies further quantify binding affinities .
Q. What are the challenges in crystallizing this compound, and how are they addressed?
- Methodological Answer : The compound’s polarity and flexibility hinder crystallization. Strategies include:
- Co-crystallization with hydrogen-bond acceptors (e.g., pyridine derivatives).
- Slow vapor diffusion using ethanol/water (7:3) to promote lattice formation.
- Temperature-controlled crystallization (4°C) to reduce kinetic trapping. Single-crystal X-ray diffraction of analogs (e.g., 2-hydroxy-3,4-dimethoxybenzoic acid) reveals layered packing via O–H···O interactions, guiding solvent selection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
